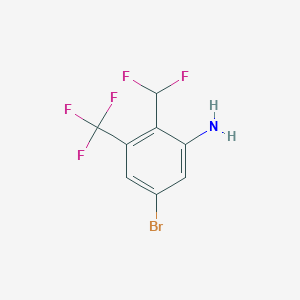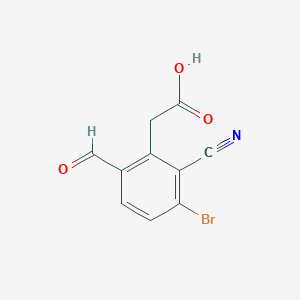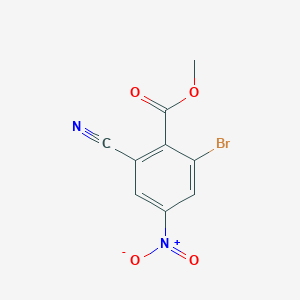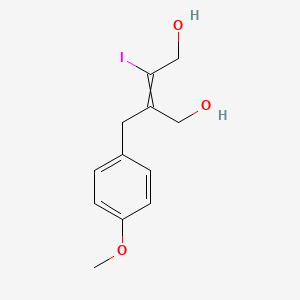
5-Bromo-2-(cyclopentyloxy)-3-(trifluorométhyl)pyridine
Vue d'ensemble
Description
5-Bromo-2-(cyclopentyloxy)-3-(trifluoromethyl)pyridine: is a chemical compound that belongs to the class of pyridines It is characterized by the presence of a bromine atom at the 5-position, a cyclopentyloxy group at the 2-position, and a trifluoromethyl group at the 3-position of the pyridine ring
Applications De Recherche Scientifique
5-Bromo-2-(cyclopentyloxy)-3-(trifluoromethyl)pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(cyclopentyloxy)-3-(trifluoromethyl)pyridine typically involves the following steps:
Cyclopentyloxy Substitution: The cyclopentyloxy group can be introduced through a nucleophilic substitution reaction, where a suitable cyclopentanol derivative reacts with the pyridine ring.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-(cyclopentyloxy)-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(cyclopentyloxy)-3-(trifluoromethyl)pyridine involves its interaction with molecular targets and pathways. The bromine, cyclopentyloxy, and trifluoromethyl groups contribute to its reactivity and ability to interact with various biological molecules. The exact mechanism can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-(trifluoromethyl)pyridine: Lacks the cyclopentyloxy group, making it less complex.
2-(Cyclopentyloxy)-3-(trifluoromethyl)pyridine: Lacks the bromine atom, affecting its reactivity.
5-Bromo-2-(methoxy)-3-(trifluoromethyl)pyridine: Contains a methoxy group instead of a cyclopentyloxy group, altering its chemical properties.
Propriétés
IUPAC Name |
5-bromo-2-cyclopentyloxy-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3NO/c12-7-5-9(11(13,14)15)10(16-6-7)17-8-3-1-2-4-8/h5-6,8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMJPOUGNQGEKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=C(C=N2)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-Oxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-5-boronic Acid Pinacol Ester](/img/structure/B1414229.png)
![Hexanoic acid, 6-[[5-[(3aR,6S,6aS)-hexahydro-2-oxothieno[3,4-d]oxazol-6-yl]-1-oxopentyl]amino]-](/img/structure/B1414230.png)
![1-Pentanone, 5-(3R)-1,2-dithiolan-3-yl-1-[4-(2-hydroxyethyl)-1-piperazinyl]-](/img/structure/B1414232.png)
![Pentanoic acid, 5-[[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]amino]-5-oxo-](/img/structure/B1414233.png)
![2-Pyrrolidinecarboxamide, N-[3-(1H-imidazol-1-yl)propyl]-, dihydrochloride, (2S)-](/img/structure/B1414234.png)
